N'-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide
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Overview
Description
N’-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinyl group and a methoxybenzenecarboximidamide moiety. Its chemical formula is C16H20N2O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide typically involves the reaction of 4-methoxybenzenecarboximidamide with 4-(2,5-dioxopyrrolidin-1-yl)butanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrrolidinyl moiety can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-hydroxybenzenecarboximidamide derivatives.
Reduction: Formation of 4-(2,5-dihydroxypyrrolidin-1-yl)butanoyl derivatives.
Substitution: Formation of various substituted benzenecarboximidamide derivatives.
Scientific Research Applications
N’-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate: An amine-reactive ester used in biosensor applications.
2,5-Dioxopyrrolidin-1-yl carbamate: Known for its use in organic synthesis and as a reagent.
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Utilized in biochemical assays and as a cross-linking agent.
Uniqueness
N’-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
893611-83-1 |
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Molecular Formula |
C16H19N3O5 |
Molecular Weight |
333.34 g/mol |
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-(2,5-dioxopyrrolidin-1-yl)butanoate |
InChI |
InChI=1S/C16H19N3O5/c1-23-12-6-4-11(5-7-12)16(17)18-24-15(22)3-2-10-19-13(20)8-9-14(19)21/h4-7H,2-3,8-10H2,1H3,(H2,17,18) |
InChI Key |
CEHGUOPIMMJMAL-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CCCN2C(=O)CCC2=O)/N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CCCN2C(=O)CCC2=O)N |
Origin of Product |
United States |
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